molecular formula C16H14N2OS2 B2758177 (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one CAS No. 1164527-03-0

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B2758177
CAS No.: 1164527-03-0
M. Wt: 314.42
InChI Key: BDJBMVCZLQHUDS-NTEUORMPSA-N
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Description

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H14N2OS2 and its molecular weight is 314.42. The purity is usually 95%.
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Biological Activity

The compound (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its complex structure, which includes a thiazolidine ring, an imine group, and a thiophene moiety. This structural configuration suggests potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N3OSC_{15}H_{15}N_{3}OS, with a molecular weight of 285.36 g/mol. The presence of the 3,4-dimethylphenyl group enhances its electronic and steric properties, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC15H15N3OSC_{15}H_{15}N_{3}OS
Molecular Weight285.36 g/mol
IUPAC NameThis compound
Melting PointNot specified

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds with similar thiazolidine structures have been reported to inhibit bacterial growth effectively. Molecular docking studies suggest that this compound may interact favorably with bacterial enzymes or receptors.

Anti-inflammatory Activity

Thiazolidinones have also been recognized for their anti-inflammatory properties. The imine group in the structure may facilitate interactions with inflammatory mediators or pathways, potentially leading to reduced inflammation in biological systems.

Study 1: Antimicrobial Evaluation

A study conducted on thiazolidinone derivatives demonstrated that modifications at the 5-position significantly influenced antimicrobial potency against various pathogens. The introduction of different arylidene groups enhanced activity against Gram-positive and Gram-negative bacteria.

Study 2: Computational Studies

Computational models such as Quantitative Structure-Activity Relationship (QSAR) analyses predict that the structural features of This compound correlate with significant biological activities. These predictive models assist in understanding how specific modifications can enhance therapeutic efficacy.

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Enzymes : The imine group can form reversible covalent bonds with nucleophilic sites on enzymes.
  • Inhibition of Pathways : By modulating key biochemical pathways involved in inflammation and microbial resistance.
  • Molecular Docking Insights : Docking simulations indicate potential binding to targets involved in inflammatory responses and microbial metabolism.

Properties

IUPAC Name

(5E)-2-(3,4-dimethylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-5-6-12(8-11(10)2)17-16-18-15(19)14(21-16)9-13-4-3-7-20-13/h3-9H,1-2H3,(H,17,18,19)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJBMVCZLQHUDS-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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